N-(2-phenyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
Description
N-(2-phenyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-(2-phenyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(15-7-4-10-22-15)19-13-8-9-14-16(11-13)23-18(20-14)12-5-2-1-3-6-12/h1-11H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKLFSFECBAFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The thiophene-2-carboxamide moiety can be introduced through subsequent reactions involving thiophene derivatives and carboxylic acid derivatives . Common reaction conditions include the use of solvents such as ethanol or acetonitrile, and catalysts like acids or bases to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents . Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-phenyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial growth and replication . The compound may also interact with proteins involved in cell signaling pathways, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-arylbenzothiazoles
- N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-1-carboxamide
- Benzothiazole-based anti-tubercular compounds
Uniqueness
Its combination of a benzothiazole ring with a thiophene-2-carboxamide moiety allows for versatile chemical reactivity and interaction with various molecular targets .
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